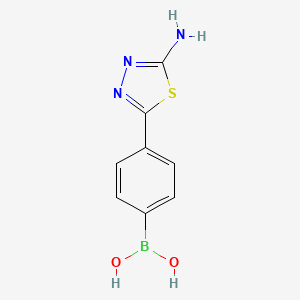

(4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl)boronic acid

Description

(4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl)boronic acid: is a boronic acid derivative featuring a thiadiazole ring

Properties

IUPAC Name |

[4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BN3O2S/c10-8-12-11-7(15-8)5-1-3-6(4-2-5)9(13)14/h1-4,13-14H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLUIXIRFSJARE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=NN=C(S2)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657402 | |

| Record name | [4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957034-52-5 | |

| Record name | [4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl)boronic acid typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 5-amino-1,3,4-thiadiazole.

Coupling with Phenylboronic Acid: The 5-amino-1,3,4-thiadiazole is then coupled with 4-bromophenylboronic acid using a palladium-catalyzed Suzuki coupling reaction. This reaction is typically carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh₃)₄ in an organic solvent such as toluene or DMF.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This often involves:

Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Catalyst Recycling: Implementing methods to recover and reuse palladium catalysts to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Reduction: The nitro group on the thiadiazole ring can be reduced to an amino group.

Substitution: The boronic acid group can participate in Suzuki coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

Substitution: Aryl or vinyl halides with a palladium catalyst and a base such as potassium carbonate.

Major Products

Phenol Derivatives: From oxidation reactions.

Amino Derivatives: From reduction reactions.

Biaryl Compounds: From Suzuki coupling reactions.

Scientific Research Applications

Chemistry

In organic synthesis, (4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki coupling reactions, which are widely used to form carbon-carbon bonds.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It can be used to design inhibitors for enzymes or receptors involved in various diseases. For example, boronic acids are known to inhibit proteasomes, making them potential candidates for anticancer drugs.

Industry

In the material science industry, (4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl)boronic acid can be used to create polymers with unique properties. Its ability to form stable boronate esters with diols makes it useful in the development of sensors and other advanced materials.

Mechanism of Action

The mechanism by which (4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl)boronic acid exerts its effects depends on its application:

Enzyme Inhibition: The boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity. This is particularly relevant in the inhibition of proteasomes and other serine proteases.

Molecular Targets: The thiadiazole ring can interact with various biological targets, potentially disrupting protein-protein interactions or binding to nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Phenylboronic Acid: Lacks the thiadiazole ring, making it less versatile in biological applications.

(4-(5-Nitro-1,3,4-thiadiazol-2-yl)phenyl)boronic acid: Similar structure but with a nitro group instead of an amino group, which can alter its reactivity and biological activity.

(4-(5-Methyl-1,3,4-thiadiazol-2-yl)phenyl)boronic acid: Contains a methyl group, affecting its steric and electronic properties.

Uniqueness

(4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl)boronic acid is unique due to the presence of both a boronic acid group and a thiadiazole ring. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both synthetic and medicinal chemistry.

Biological Activity

(4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which include a thiadiazole ring and a boronic acid functional group. These components contribute to its potential applications in treating various diseases, particularly in oncology and infectious diseases.

- Chemical Formula : C₈H₈BN₃O₂S

- CAS Number : 957034-52-5

- Molecular Weight : 197.04 g/mol

The biological activity of (4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl)boronic acid can be attributed to its ability to interact with various biological targets. Boronic acids are known for their capacity to form reversible covalent bonds with diols and amino acids, which can influence enzyme activity and protein interactions.

Anticancer Activity

Research indicates that boronic acid derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit proteasome activity, leading to cell cycle arrest and apoptosis in cancer cells. The mechanism involves the inhibition of proteasome function, which is crucial for protein degradation and regulation of cell cycle progression.

Table 1: Anticancer Activity of Boronic Acid Derivatives

| Compound | IC₅₀ (nM) | Target | Mechanism of Action |

|---|---|---|---|

| Bortezomib | 7.05 | Proteasome | Proteasome inhibition |

| (4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl)boronic acid | TBD | TBD | TBD |

Antiviral Activity

In addition to anticancer effects, boronic acids have demonstrated antiviral properties. For example, certain derivatives have been shown to inhibit HIV replication by targeting viral proteases. The binding affinity of these compounds to the active site of the HIV protease is significantly enhanced due to the boronic acid moiety.

Table 2: Antiviral Activity of Boronic Acid Derivatives

| Compound | IC₅₀ (µM) | Target | Mechanism of Action |

|---|---|---|---|

| Darunavir derivative | 0.5 | HIV Protease | Competitive inhibition |

| (4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl)boronic acid | TBD | TBD | TBD |

Structure-Activity Relationship (SAR)

The structure of (4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl)boronic acid plays a critical role in its biological activity. Modifications on the thiadiazole ring or the phenyl group can significantly alter potency and selectivity against different biological targets.

Case Study: SAR Analysis

A study examined various substitutions on the phenyl ring and their impact on anticancer activity. It was found that introducing electron-withdrawing groups enhanced the compound's potency against specific cancer cell lines.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic profile of (4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl)boronic acid is essential for its development as a therapeutic agent. Preliminary studies suggest that while some derivatives exhibit favorable absorption and distribution characteristics, further optimization is needed to enhance bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.